molecular formula C18H10N4OS3 B2422124 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 477535-88-9

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2422124
CAS No.: 477535-88-9
M. Wt: 394.49
InChI Key: UKXLKPDIOPYUQQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with thioamide derivatives under acidic conditions. The reaction is often carried out in solvents like dimethylformamide (DMF) or ethanol, with catalysts such as piperidine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of microwave irradiation to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide stands out due to its multi-functional nature, combining the properties of benzothiazole and thiazole rings. This unique structure enhances its potential in medicinal chemistry and materials science, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4OS3/c23-15(17-20-11-6-2-4-8-14(11)26-17)22-18-21-12(9-24-18)16-19-10-5-1-3-7-13(10)25-16/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXLKPDIOPYUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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